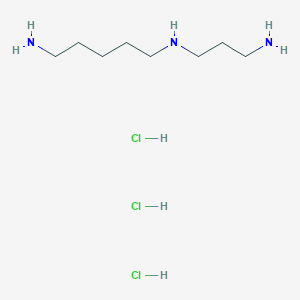

N1-(3-Aminopropyl)pentane-1,5-diamine 3HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(3-aminopropyl)pentane-1,5-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3.3ClH/c9-5-2-1-3-7-11-8-4-6-10;;;/h11H,1-10H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTSHVMHQMEMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCNCCCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N1 3 Aminopropyl Pentane 1,5 Diamine

The synthesis of N1-(3-aminopropyl)pentane-1,5-diamine can be approached through both chemical and biotechnological routes. These strategies leverage different starting materials and catalytic systems to construct the C8 polyamine backbone.

Chemical Synthesis

Chemical synthesis offers versatile and direct pathways to N1-(3-aminopropyl)pentane-1,5-diamine, often starting from its precursor 1,5-diaminopentane (cadaverine) or other petrochemical feedstocks. A common strategy involves the addition of a protected or masked 3-aminopropyl group to the cadaverine (B124047) molecule, followed by deprotection or transformation steps.

One plausible and established method is analogous to the synthesis of similar polyamines, such as N-(3-aminopropyl)-1,3-propanediamine. This approach involves a two-step process:

Cyanoethylation: Reaction of 1,5-diaminopentane with acrylonitrile (B1666552). This Michael addition reaction adds a 2-cyanoethyl group to one of the primary amine functions of cadaverine.

Reduction: The resulting nitrile intermediate is then reduced to a primary amine. This reduction is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or cobalt, often under hydrogen pressure and in the presence of a solvent like ethanol (B145695) or methanol. google.com

Another synthetic strategy employs protective group chemistry to ensure selectivity. For instance, a mono-protected cadaverine derivative can be reacted with a suitable 3-aminopropylating agent. A recent advancement in polyamine synthesis involves photoredox catalysis, which allows for the selective functionalization of polyamines. chemrxiv.org This modern technique could be employed to attach an aminopropyl group to a cadaverine scaffold with high precision. chemrxiv.org

A summary of potential chemical synthesis parameters, extrapolated from related polyamine syntheses, is presented below.

| Parameter | Step 1: Cyanoethylation | Step 2: Catalytic Hydrogenation |

| Reactants | 1,5-Diaminopentane, Acrylonitrile | Cyanoethylated Intermediate, Hydrogen Gas |

| Catalyst | Typically base-catalyzed or proceeds without a catalyst | Raney Nickel, Cobalt, or Palladium google.com |

| Solvent | Methanol, Ethanol, or no solvent | Ethanol, Methanol, Tetrahydrofuran google.com |

| Temperature | 10–100 °C | 50–100 °C |

| Pressure | 1–7 MPa | 1.0–5.0 MPa |

This table presents generalized conditions based on the synthesis of analogous compounds.

Biotechnological Synthesis

Biotechnological production of N1-(3-aminopropyl)pentane-1,5-diamine leverages microbial fermentation. This compound is a known metabolite in microorganisms like Escherichia coli. nih.govnih.gov The biosynthetic pathway is an extension of the production of its precursor, 1,5-diaminopentane (cadaverine).

The typical biotechnological route involves two key stages:

Cadaverine Production: Genetically engineered strains of E. coli or Corynebacterium glutamicum are widely used for the high-yield production of cadaverine from L-lysine. nih.govnih.gov The key enzyme, lysine (B10760008) decarboxylase (CadA or LdcC), catalyzes the removal of a carboxyl group from lysine. researchgate.net Metabolic engineering strategies focus on enhancing the expression of this enzyme and optimizing the metabolic flux towards lysine. nih.govresearchgate.net

Aminopropylation: The conversion of cadaverine to N1-(3-aminopropyl)pentane-1,5-diamine is catalyzed by polyamine synthases, such as spermidine (B129725) synthase. nih.gov This enzyme transfers an aminopropyl group from a donor molecule, decarboxylated S-adenosylmethionine (dcSAM), to a primary amine of the acceptor molecule (in this case, cadaverine). Engineering a host organism to co-express a potent lysine decarboxylase and a suitable polyamine synthase could enable the de novo synthesis of the target molecule from simple carbon sources.

| Parameter | Description |

| Production Organism | Engineered Escherichia coli or Corynebacterium glutamicum nih.govnih.gov |

| Key Precursor | L-lysine (derived from glucose fermentation) |

| Key Enzymes | Lysine Decarboxylase (CadA, LdcC), Polyamine Synthase (e.g., Spermidine Synthase) researchgate.netnih.gov |

| Donor Molecule | Decarboxylated S-adenosylmethionine (dcSAM) for the aminopropyl group |

Downstream Processing and Purification Considerations for Biotechnological Routes

Following the biotechnological synthesis of N1-(3-aminopropyl)pentane-1,5-diamine, the product must be separated and purified from a complex fermentation broth. The broth contains microbial cells, residual nutrients, salts, and a mixture of metabolites including the target polyamine, its precursors, and other byproducts. As a polycationic molecule, its purification relies heavily on its basic nature.

The downstream processing can be outlined in several key stages:

Cell Separation: The initial step involves removing the microbial biomass from the fermentation broth. This is commonly achieved through centrifugation or microfiltration. nih.gov The resulting cell-free supernatant contains the soluble product.

Primary Isolation and Purification: Due to its positive charge at neutral or acidic pH, ion-exchange chromatography is the most effective and widely used method for purifying polyamines from complex biological samples. nih.govtaylorfrancis.com

Cation-Exchange Chromatography: The cell-free supernatant, often acidified to ensure full protonation of the amine groups, is loaded onto a cation-exchange column. nih.gov The positively charged N1-(3-aminopropyl)pentane-1,5-diamine binds strongly to the negatively charged resin.

Washing and Elution: Impurities such as neutral molecules (e.g., residual sugars) and anions are washed from the column. The bound polyamine is then eluted by applying a solution with a high salt concentration or by increasing the pH, which neutralizes the charge on the polyamine, causing it to detach from the resin.

Further Purification and Polishing:

Solvent Extraction: While less common due to environmental concerns and cost, liquid-liquid extraction with polar organic solvents like butanol has been used to separate diamines from aqueous solutions. google.com

Distillation: For the free base form of the polyamine, vacuum distillation can be used as a final polishing step.

Analytical Monitoring: Throughout the process, High-Performance Liquid Chromatography (HPLC) is used to track the concentration and purity of the product. Polyamines are often derivatized with agents like o-phthalaldehyde (B127526) (OPA) to enable sensitive UV or fluorescence detection. researchgate.net

Crystallization of the Salt: To obtain the final, stable, solid product, the purified N1-(3-aminopropyl)pentane-1,5-diamine solution is converted to its trihydrochloride salt. This is achieved by adding hydrochloric acid to the purified amine solution, followed by crystallization. The resulting crystalline N1-(3-Aminopropyl)pentane-1,5-diamine 3HCl is highly pure and can be easily handled and stored. moldb.com

Data Table: Purification Parameters

| Step | Method | Principle | Key Considerations |

| 1. Biomass Removal | Centrifugation / Filtration | Separation based on size and density. | Ensure complete removal of cells to prevent release of intracellular contaminants. |

| 2. Product Capture | Cation-Exchange Chromatography | Reversible binding of the cationic polyamine to a solid-phase anionic resin. nih.gov | Selection of appropriate resin (e.g., weakly acidic Biorex-70) nih.gov; pH control of feed stream. |

| 3. Elution | pH or Salt Gradient | Disruption of ionic interaction between product and resin. | Optimization of gradient to separate target from similar polyamines. |

| 4. Final Product Formation | Crystallization | Precipitation of the highly pure hydrochloride salt from solution. | Control of pH, temperature, and solvent to maximize yield and crystal quality. |

Biochemical Pathways and Enzymatic Transformations Involving N1 3 Aminopropyl Pentane 1,5 Diamine

Biosynthesis of N1-(3-Aminopropyl)pentane-1,5-diamine in Biological Systems

The biosynthesis of N1-(3-Aminopropyl)pentane-1,5-diamine is not typically a primary metabolic pathway but rather occurs through the action of aminopropyltransferases that can utilize its diamine precursor, cadaverine (B124047), as a substrate. This process has been observed across different domains of life, including in mammals, bacteria, archaea, and fungi. nih.govnih.govoup.comresearchgate.netnih.gov

The core reaction for the synthesis of N1-(3-Aminopropyl)pentane-1,5-diamine is the transfer of an aminopropyl group to cadaverine (1,5-diaminopentane). This reaction is catalyzed by aminopropyltransferase enzymes, most notably spermidine (B129725) synthase (EC 2.5.1.16). nih.govnih.govebi.ac.uk Spermidine synthase normally catalyzes the conversion of putrescine to spermidine. mdpi.com However, studies have shown that this enzyme can exhibit substrate promiscuity and accept cadaverine as an alternative aminopropyl acceptor. nih.govnih.govacs.org

The general reaction is as follows: Cadaverine + Decarboxylated S-adenosylmethionine (dcSAM) → N1-(3-Aminopropyl)pentane-1,5-diamine + 5'-Methylthioadenosine (MTA)

Research on rat prostatic spermidine synthase indicated that it could use cadaverine as a substrate, although with a much higher Michaelis constant (Km) and a reaction rate that was only 10% of that observed with its natural substrate, putrescine. nih.govnih.gov Similarly, the spermidine synthase from the bacterium Thermotoga maritima is also capable of using cadaverine as a substrate. acs.org In some organisms, this synthesis is more efficient. A unique enzyme identified in the hyperthermophilic archaeon Pyrococcus furiosus, termed agmatine/cadaverine aminopropyl transferase (ACAPT), demonstrates maximal catalytic activity with cadaverine, suggesting a more defined physiological role for its products in this organism. researchgate.net

The formation of N1-(3-Aminopropyl)pentane-1,5-diamine has been confirmed in vivo. When transformed mouse fibroblasts with inhibited putrescine synthesis were cultured with cadaverine, they accumulated significant amounts of N1-(3-Aminopropyl)pentane-1,5-diamine. nih.govnih.gov

| Enzyme | Source Organism | Substrate | Relative Activity/Note |

|---|---|---|---|

| Spermidine Synthase | Rat (prostate) | Cadaverine | 10% of the rate with putrescine. nih.govnih.gov |

| Spermidine Synthase | Thermotoga maritima | Cadaverine | Can use cadaverine as an acceptor of the aminopropyl group. acs.org |

| Agmatine/Cadaverine Aminopropyl Transferase (ACAPT) | Pyrococcus furiosus | Cadaverine | Maximal catalytic activity observed with cadaverine. researchgate.net |

| Spermine (B22157) Synthase | Rat (prostate) | N1-(3-Aminopropyl)pentane-1,5-diamine | Can act as a substrate (4% of the rate with spermidine) to form N,N'-bis(3-aminopropyl)cadaverine. nih.govnih.gov |

The biosynthesis of N1-(3-Aminopropyl)pentane-1,5-diamine is dependent on the availability of two key precursors:

Cadaverine (1,5-Pentanediamine): This five-carbon diamine is the direct acceptor of the aminopropyl group. nih.govnih.gov Cadaverine is widely distributed in prokaryotes and eukaryotes and is formed via the decarboxylation of the amino acid L-lysine. researchgate.netengineering.org.cn This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) (EC 4.1.1.18). engineering.org.cn In bacteria and plants, the L-lysine precursor is synthesized via the diaminopimelic acid (DAP) pathway, which starts from aspartate. engineering.org.cn

Aminopropyl Donor: The donor of the three-carbon aminopropyl moiety is decarboxylated S-adenosylmethionine (dcSAM). ebi.ac.ukmdpi.com This crucial cofactor is synthesized from S-adenosylmethionine (SAM) in a reaction catalyzed by S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) (EC 4.1.1.50). mdpi.com

The synthesis of N1-(3-Aminopropyl)pentane-1,5-diamine appears to be a conserved capability in a variety of organisms, though its significance varies.

Mammals: In mammalian tissues, the formation of this compound is considered a result of the low substrate specificity of spermidine synthase. nih.govnih.gov It is not a major polyamine, but its formation can be detected, especially under conditions where cadaverine accumulates. nih.govnih.gov

Bacteria: Certain Escherichia coli mutants that require polyamines for growth have been shown to produce N1-(3-Aminopropyl)pentane-1,5-diamine as a "compensatory polyamine" when their normal polyamines are depleted. nih.gov This suggests it can substitute, at least partially, for the functions of spermidine. nih.gov

Archaea: The presence of a highly efficient agmatine/cadaverine aminopropyl transferase in Pyrococcus furiosus points to a more deliberate and significant biosynthetic role for cadaverine-derived polyamines in some archaea, likely as part of their adaptation to extreme environments. researchgate.net

Fungi: Studies using radiolabeled lysine have demonstrated that various ectomycorrhizal and phytopathogenic fungi possess the complete pathway to convert lysine into cadaverine and subsequently into its higher homologues, including N1-(3-Aminopropyl)pentane-1,5-diamine. oup.com

Catabolism and Degradation Mechanisms of N1-(3-Aminopropyl)pentane-1,5-diamine

The scientific literature contains limited specific information regarding the enzymatic degradation of N1-(3-Aminopropyl)pentane-1,5-diamine. However, its catabolism can be inferred from the known pathways that degrade structurally similar polyamines.

Polyamine oxidases (PAOs) are FAD-dependent enzymes that are central to polyamine catabolism. wikipedia.org They catalyze the oxidative cleavage of a carbon-nitrogen bond at a secondary amino group within polyamines like spermine and acetylated spermidine. wikipedia.orgnih.gov The general reaction produces an amino-aldehyde, a primary amine, and hydrogen peroxide. wikipedia.org

Structurally, N1-(3-Aminopropyl)pentane-1,5-diamine fits the general requirements for a PAO substrate, as it possesses two primary amino groups and a secondary amino group. nih.gov However, specific studies that test N1-(3-Aminopropyl)pentane-1,5-diamine or its acetylated derivatives as substrates for various PAOs are not prominent in available research. The substrate specificity of PAOs is known to differ between organisms; for instance, plant and mammalian PAOs can cleave different bonds within the same substrate. nih.gov Without direct experimental evidence, it remains hypothetical whether this compound is a substrate for known PAOs.

The canonical pathway for polyamine catabolism in many eukaryotes involves a two-step process:

Acetylation: The enzyme spermidine/spermine N1-acetyltransferase (SSAT) acetylates the aminopropyl groups of spermidine and spermine.

Oxidation: The resulting acetylated polyamines are then oxidized by N1-acetylpolyamine oxidase (PAOX) or are exported from the cell. cellsignal.com

It is plausible that N1-(3-Aminopropyl)pentane-1,5-diamine could be a substrate for an acetyltransferase, which would be the first step in its degradation via this pathway. However, specific research confirming this hypothesis is lacking.

Characterization of Metabolic Intermediates and End Products

The metabolic pathways involving N1-(3-Aminopropyl)pentane-1,5-diamine, commonly known as norspermidine, are characterized by a series of specific intermediates and end products. These molecules are critical in understanding the biosynthesis and degradation of this unique polyamine.

One of the primary biosynthetic routes for norspermidine begins with aspartate β-semialdehyde. nih.govnih.gov This precursor is converted into the diamine 1,3-diaminopropane, a key intermediate. nih.govnih.gov The pathway then proceeds through the formation of carboxynorspermidine, which is subsequently decarboxylated to yield norspermidine. nih.govnih.govresearchgate.net This pathway is notably found in bacteria belonging to the Vibrionales order. nih.govnih.gov Genetic deletion of the enzyme carboxynorspermidine decarboxylase (CANSDC) in Vibrio cholerae leads to the accumulation of the intermediate carboxynorspermidine. elsevierpure.com

Alternatively, norspermidine can be produced through a hybrid biosynthetic-catabolic pathway. nih.gov In this route, spermidine is first converted to thermospermine (B1218049). nih.gov Thermospermine then undergoes oxidation to produce norspermidine. nih.govnih.gov This suggests that thermospermine is a direct metabolic precursor in some organisms. nih.gov

Norspermidine itself serves as an intermediate in the formation of higher polyamines. For instance, it can be aminopropylated to form the tetraamine (B13775644) norspermine. nih.govnih.gov This reaction demonstrates that norspermidine is not always an end product but can be a substrate for further enzymatic transformations. nih.gov

The catabolism of polyamines, including norspermidine, results in the generation of specific end products. The enzymatic breakdown of higher polyamines like spermine and spermidine can lead to the formation of 1,3-diaminopropane, which can then enter the biosynthetic pathway for norspermidine. nih.govnih.gov The broader process of polyamine catabolism, driven by enzymes such as polyamine oxidase (PAOX) and spermine oxidase (SMOX), generates cytotoxic byproducts. nih.gov These end products include hydrogen peroxide (H₂O₂) and reactive aldehydes, such as 3-acetylaminopropanal and acrolein. nih.govnih.gov

The following table summarizes the key metabolic intermediates and end products associated with norspermidine metabolism.

| Metabolic Role | Compound Name | Associated Pathway/Reaction | Reference |

| Precursor | Aspartate β-semialdehyde | Norspermidine Biosynthesis | nih.govnih.gov |

| Intermediate | 1,3-Diaminopropane | Norspermidine Biosynthesis / Polyamine Catabolism | nih.govnih.gov |

| Intermediate | Carboxynorspermidine | Norspermidine Biosynthesis | nih.govnih.govresearchgate.net |

| Precursor | Thermospermine | Norspermidine Production via Catabolism | nih.govnih.gov |

| Product | Norspermine | Formed from Norspermidine | nih.govnih.gov |

| End Product | Hydrogen Peroxide | Polyamine Catabolism | nih.govnih.gov |

| End Product | Reactive Aldehydes | Polyamine Catabolism | nih.govnih.gov |

Regulation of Intracellular Polyamine Homeostasis

The intracellular concentration of polyamines, including norspermidine, is meticulously regulated to maintain cellular function and prevent toxicity. nih.govnih.gov This tight control, known as polyamine homeostasis, is achieved through a complex interplay of biosynthesis, catabolism, and transport (both uptake and export). nih.gov

The regulation occurs at multiple levels, including transcription, translation, and post-translational modifications of key enzymes. nih.gov Enzymes central to polyamine metabolism, such as ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (Amd1), and spermidine/spermine N1-acetyltransferase (SSAT1), are subject to this stringent regulation. nih.gov

A critical feedback control mechanism involves the protein antizyme (OAZ1). nih.gov Elevated polyamine levels induce a ribosomal frameshift that leads to the synthesis of antizyme. nih.gov Antizyme, in turn, binds to ODC, targeting it for degradation by the proteasome, thereby reducing polyamine synthesis. nih.gov It also inhibits polyamine transport into the cell. nih.gov The activity of antizyme is modulated by another protein, the antizyme inhibitor (AZIN), which can bind to antizyme and prevent it from inhibiting ODC. nih.gov

In specific organisms like Vibrio cholerae, norspermidine plays a role as an extracellular signaling molecule. plos.org External norspermidine is detected by the NspS/MbaA signaling complex. plos.org This binding event is thought to inhibit the phosphodiesterase activity of the MbaA protein, leading to an increase in the intracellular levels of the second messenger cyclic diguanylate monophosphate (c-di-GMP). plos.org Elevated c-di-GMP then promotes biofilm formation. plos.org Despite its ability to synthesize norspermidine, V. cholerae does not appear to export it, suggesting a mechanism to maintain intracellular homeostasis while responding to external cues. plos.org

Polyamine catabolism is also a key component of homeostasis. The enzyme SSAT1 acetylates spermidine and spermine, which not only marks them for export out of the cell but also facilitates their breakdown by polyamine oxidase (PAOX). nih.gov This catabolic pathway, known as the polyamine back-conversion pathway, helps to reduce levels of higher polyamines and can replenish pools of lower polyamines, but also produces potentially toxic metabolites like hydrogen peroxide. nih.govnih.gov The balance between synthesis and catabolism is therefore crucial for maintaining physiological polyamine levels. nih.govnih.gov

The table below outlines the key regulatory mechanisms involved in polyamine homeostasis.

| Regulatory Mechanism | Key Molecules/Pathways Involved | Effect on Polyamine Levels | Reference |

| Biosynthesis Control | ODC, Amd1 | Regulation of synthesis rates | nih.gov |

| Feedback Inhibition | Antizyme (OAZ1) | Decreases polyamine synthesis and import | nih.gov |

| Antizyme Inhibition | Antizyme Inhibitor (AZIN) | Increases polyamine synthesis | nih.gov |

| Catabolism | SSAT1, PAOX, SMOX | Decreases higher polyamines, increases lower polyamines and byproducts | nih.govnih.gov |

| Transport (Import/Export) | Polyamine transporters | Regulates intracellular concentration | nih.gov |

| Extracellular Signaling | NspS/MbaA (V. cholerae) | Response to external norspermidine, affects biofilm formation | plos.org |

Advanced Analytical Methodologies for Characterization and Quantification of N1 3 Aminopropyl Pentane 1,5 Diamine

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of N1-(3-aminopropyl)pentane-1,5-diamine, providing the necessary separation from interfering compounds. The development of robust methods is contingent on the careful selection of both the stationary and mobile phases to manage the compound's high polarity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polyamines. However, due to the hydrophilic nature of N1-(3-aminopropyl)pentane-1,5-diamine, standard reversed-phase (RP) chromatography often fails to provide adequate retention, leading to elution in or near the solvent front. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the most effective separation strategy. nih.gov HILIC utilizes a polar stationary phase with a less polar, water-miscible mobile phase, promoting the retention of polar analytes like N1-(3-aminopropyl)pentane-1,5-diamine. nih.govmdpi.com

Stationary Phase Selection for Hydrophilic Amine Separation

The choice of stationary phase is critical in HILIC method development for hydrophilic amines. The retention mechanism in HILIC is complex, involving a combination of partitioning into a water-enriched layer on the stationary phase surface, hydrogen bonding, and electrostatic interactions. nih.govmdpi.com The selectivity of the separation is strongly influenced by ionic interactions between the analyte and the stationary phase. nih.govresearchgate.net A variety of stationary phases are available, each offering different selectivity for polar compounds.

Key stationary phases for hydrophilic amine separation include:

Underivatized Silica (B1680970) or Hybrid Phases: These are widely used and exhibit cation-exchange activity due to the presence of acidic silanol (B1196071) groups, which can strongly retain cationic compounds like protonated polyamines. nih.gov

Amide-Bonded Phases: These neutral phases are known for their high retention of polar compounds and are particularly successful for separating sugars, peptides, and amino acids. mdpi.comresearchgate.net

Diol-Bonded Phases: Another type of neutral stationary phase that provides alternative selectivity compared to amide or bare silica columns. nih.gov

Amino-Bonded Phases: These phases contain amino groups and can exhibit anion-exchange activity, which may be useful for separating anionic species or providing unique selectivity for cationic analytes through secondary interactions. nih.gov

| Stationary Phase Type | Primary Functional Group | Primary Interaction Mechanism | Suitability for Polyamines |

|---|---|---|---|

| Underivatized Silica | Silanol (Si-OH) | Partitioning, Hydrogen Bonding, Cation Exchange | High retention due to strong cation-exchange characteristics. |

| Amide | -C(O)NH2 | Partitioning, Hydrogen Bonding | Excellent for retaining a wide range of polar analytes. mdpi.com |

| Diol | -CH(OH)CH2(OH) | Partitioning, Hydrogen Bonding | Offers alternative selectivity to other HILIC phases. nih.gov |

| Amino | -NH2 | Partitioning, Weak Anion Exchange | Provides different selectivity based on anion-exchange properties. |

Mobile Phase Design and Gradient Elution Strategies

The mobile phase in HILIC typically consists of a high percentage of a water-miscible organic solvent, most commonly acetonitrile, and a smaller percentage of an aqueous buffer. mdpi.com The high organic content ensures the formation of a water-enriched layer on the stationary phase, facilitating the partitioning-based retention of polar analytes.

For cationic analytes like N1-(3-aminopropyl)pentane-1,5-diamine, controlling the pH and ionic strength of the mobile phase with a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is crucial for achieving reproducible retention times and symmetrical peak shapes. sielc.com

In many cases, an isocratic elution (constant mobile phase composition) is insufficient to separate a mixture of polyamines with varying numbers of amine groups. liberty.edusielc.com Gradient elution, where the percentage of the aqueous component is increased over the course of the analysis, is employed to effectively elute more strongly retained compounds and shorten analysis times. liberty.edu A typical gradient starts with a high concentration of acetonitrile, which is gradually decreased to elute analytes in order of increasing hydrophilicity.

| Time (minutes) | % Acetonitrile | % Aqueous Buffer (e.g., 20mM Ammonium Formate) | Elution Profile |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial conditions, promotes retention of polar analytes. |

| 15.0 | 60 | 40 | Gradual increase in elution strength. |

| 16.0 | 95 | 5 | Return to initial conditions. |

| 25.0 | 95 | 5 | Column re-equilibration. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the sensitive and selective quantification of N1-(3-aminopropyl)pentane-1,5-diamine in complex matrices such as biological fluids or environmental samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique offers unparalleled specificity by measuring the mass-to-charge ratio (m/z) of the analyte and its specific fragment ions, minimizing the risk of interference from co-eluting matrix components. researchgate.net

Ionization Techniques and Fragmentation Patterns

Polyamines are readily analyzed using electrospray ionization (ESI) in the positive ion mode (ESI+), as the multiple amine functional groups are easily protonated to form positively charged ions. nih.govnih.govresearchgate.net In the first stage of the mass spectrometer, the protonated molecule, or parent ion, of N1-(3-aminopropyl)pentane-1,5-diamine is selectively isolated.

In the second stage (tandem MS or MS/MS), this parent ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The fragmentation of polyamines typically involves the neutral loss of ammonia (B1221849) (NH₃) or larger amine-containing fragments. Monitoring specific transitions from the parent ion to one or more product ions in a process called Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity for quantification. nih.govresearchgate.net

| Analyte | Parent Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Hypothetical Neutral Loss | Designation |

|---|---|---|---|---|

| N1-(3-Aminopropyl)pentane-1,5-diamine | 174.2 | 157.2 | NH₃ | Quantifier |

| N1-(3-Aminopropyl)pentane-1,5-diamine | 174.2 | 114.1 | C₂H₇N₂ | Qualifier |

Method Validation for Quantitative Analysis in Complex Matrices

Before an LC-MS/MS method can be used for reliable quantification, it must undergo a thorough validation process to demonstrate its performance and fitness for purpose. researchgate.netresearchgate.net This is particularly important when analyzing complex matrices like dairy products, blood, or tissue, where matrix effects can suppress or enhance the analyte signal. nih.govnih.gov

Method validation assesses several key performance characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD).

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

Validation ensures that the analytical method is reliable, reproducible, and provides data of the required quality. For a similar polyamine, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a validated LC-MS/MS method in dairy products achieved an LOQ of around 5–7 µg kg⁻¹ with relative standard deviations for trueness and precision below 10%. nih.govresearchgate.netresearchgate.net

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No significant interfering peaks at the retention time of the analyte. | Signal-to-noise ratio > 5 for blank samples. |

| Linearity | Correlation coefficient of the calibration curve. | r² ≥ 0.99 |

| Accuracy | Recovery of analyte from a spiked matrix. | Typically 80-120% recovery. |

| Precision (RSD%) | Repeatability and intermediate precision. | ≤ 15% RSD (≤ 20% at LOQ). researchgate.net |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Analyte response is at least 10 times the response of the blank. researchgate.net |

Spectroscopic Characterization Methods

Spectroscopy is indispensable for the structural elucidation of N1-(3-aminopropyl)pentane-1,5-diamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of N1-(3-aminopropyl)pentane-1,5-diamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete assignment of the molecular structure. researchgate.net

In ¹H NMR, the spectrum displays distinct signals for the protons on the different methylene (B1212753) (-CH₂-) groups of the propyl and pentyl chains, as well as for the amine (NH/NH₂) protons. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, revealing the connectivity of the carbon backbone.

¹³C NMR spectroscopy provides complementary data, showing separate signals for each chemically non-equivalent carbon atom. researchgate.net The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the local electronic environment, allowing differentiation between the central and terminal carbons of the polyamine chain. nih.govorganicchemistrydata.org The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) allows for the complete and definitive assignment of the structure of N1-(3-aminopropyl)pentane-1,5-diamine. researchgate.net

Table 1: Representative NMR Chemical Shifts (δ) for the N1-(3-Aminopropyl)pentane-1,5-diamine Backbone Note: Exact chemical shifts can vary based on solvent and pH.

| Atom Position (from PubChem CID 65523) | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

|---|---|---|

| C1, C9 (Terminal -CH₂-NH₂) | ~2.9 - 3.1 | ~38 - 40 |

| C2, C8 (Adjacent to terminal N) | ~1.6 - 1.8 | ~25 - 27 |

| C3 (Central carbon of pentane (B18724) chain) | ~1.4 - 1.6 | ~23 - 24 |

| C5, C7 (Carbons adjacent to secondary N) | ~3.0 - 3.2 | ~46 - 48 |

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in N1-(3-aminopropyl)pentane-1,5-diamine. The molecule contains two primary amine (-NH₂) groups and one secondary amine (-NH-) group, each with characteristic vibrational frequencies. pressbooks.pub

Key absorption bands in the IR spectrum include:

N-H Stretching: Primary amines typically show two sharp bands (one for asymmetric and one for symmetric stretching) in the 3300-3500 cm⁻¹ region. pressbooks.publibretexts.org The secondary amine shows a single, often less intense, band in the same region.

C-H Stretching: Strong absorptions between 2850 and 2960 cm⁻¹ correspond to the stretching of the C-H bonds in the aliphatic methylene groups. pressbooks.pub

N-H Bending (Scissoring): A medium to strong band appears around 1560-1640 cm⁻¹ from the bending vibration of the primary amine groups. researchgate.net

C-N Stretching: These vibrations appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹, and provide further evidence of the amine functionalities. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies for N1-(3-Aminopropyl)pentane-1,5-diamine

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Secondary Amine (R₂N-H) | N-H Stretch | 3300 - 3500 (one band) | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Primary Amine (R-NH₂) | N-H Bend | 1560 - 1640 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy is generally not suitable for the direct detection of N1-(3-aminopropyl)pentane-1,5-diamine. Aliphatic amines lack conjugated π-systems or other chromophores that absorb light in the 200–800 nm range. researchgate.net Consequently, a pure solution of this compound is essentially transparent to UV-Vis light. This limitation necessitates the use of chemical derivatization to attach a UV-absorbing or fluorescent tag to the molecule, a strategy that is fundamental to its quantification via chromatographic methods.

Sample Preparation and Derivatization Strategies for Enhanced Detection

Quantification of N1-(3-aminopropyl)pentane-1,5-diamine, especially in complex biological matrices, almost invariably requires a multi-step process involving sample cleanup followed by chemical derivatization. researchgate.netnih.gov Derivatization is the process of chemically modifying the analyte to produce a new compound with properties that are more suitable for a given analytical method, such as enhanced detectability or improved chromatographic behavior. researchgate.net

The initial sample preparation for biological fluids or tissues typically involves acid extraction with agents like perchloric acid (PCA) or trichloroacetic acid (TCA). nih.gov This step serves to precipitate proteins and release the polyamines into the acid-soluble fraction, effectively cleaning up the sample.

Following extraction, derivatization is performed to introduce a chromophore or fluorophore. greyhoundchrom.com This can be done before (pre-column) or after (post-column) chromatographic separation. nih.gov Common derivatizing agents for polyamines include:

o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol (like N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection. researchgate.netnih.gov

Dansyl Chloride: Reacts with both primary and secondary amino groups to yield stable, intensely fluorescent dansyl-amides, making it a robust choice for polyamine analysis. researchgate.net

Benzoyl Chloride: Forms benzoyl derivatives that have strong UV absorbance, allowing for quantification using HPLC with a standard UV detector. researchgate.net

Isobutyl Chloroformate: Used to form carbamoyl (B1232498) derivatives that are well-suited for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Table 3: Comparison of Common Derivatization Reagents for Polyamine Analysis

| Derivatizing Reagent | Target Functional Group | Detection Method | Key Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | High sensitivity, rapid reaction. researchgate.net |

| Dansyl Chloride | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives, reacts with all amine types. researchgate.net |

| Benzoyl Chloride | Primary & Secondary Amines | UV Absorbance | Cost-effective, suitable for standard HPLC-UV systems. researchgate.net |

| Isobutyl Chloroformate | Primary & Secondary Amines | Mass Spectrometry (MS) | Produces sharp peaks and is compatible with LC-MS/MS. nih.gov |

Development of Novel Detection Probes and Biosensors

While chromatographic methods coupled with derivatization are well-established, there is growing research into the development of novel probes and biosensors for the direct, rapid, and highly sensitive detection of polyamines. nih.govbohrium.com These emerging technologies aim to overcome the time-consuming nature of sample preparation and derivatization.

Fluorescent Probes: Significant progress has been made in designing "turn-on" fluorescent probes that are selective for polyamines. nih.gov These probes are often engineered to undergo a specific chemical reaction or conformational change upon binding to a polyamine, leading to a dramatic increase in fluorescence intensity. Examples include:

Chromophore-Reaction Probes: Systems like pyrrolopyrrole aza-BODIPY dyes can undergo a reaction with polyamines that alters their electronic structure, causing both a color change and a strong fluorescent signal. nih.gov

Aggregation-Induced Emission (AIE) Probes: Molecules based on scaffolds like tetraphenylethylene (B103901) (TPE) are weakly fluorescent when dissolved but become highly emissive when their intramolecular rotations are restricted. mdpi.com The binding of a polyamine can induce this restriction, "turning on" the fluorescence. mdpi.com

Biosensors: The development of biosensors offers the potential for real-time monitoring of polyamines in biological systems. These devices convert the biological recognition of an analyte into a measurable signal. While specific biosensors for N1-(3-aminopropyl)pentane-1,5-diamine are still in early development, general strategies for polyamine detection include:

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current or potential) when the polyamine interacts with a modified electrode surface, such as one coated with specific enzymes or nanomaterials. researchgate.net

Fluorescently Labeled Analogs: Synthetically produced fluorescent polyamines can be used as probes to study and quantify the activity of polyamine transporters in living cells, providing a dynamic view of polyamine uptake and flux. researchgate.net

These advanced probes and sensors represent the future of polyamine analysis, promising greater speed, sensitivity, and the ability to perform measurements directly in complex biological environments.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| N1-(3-Aminopropyl)pentane-1,5-diamine |

| Norspermidine |

| Spermidine (B129725) |

| Spermine (B22157) |

| Perchloric acid |

| Trichloroacetic acid |

| o-Phthalaldehyde |

| N-acetyl-L-cysteine |

| Dansyl Chloride |

| Benzoyl Chloride |

| Isobutyl Chloroformate |

| Pentafluoropropionic Anhydride |

| Tetraphenylethylene |

Molecular Interactions and Proposed Biological Roles of N1 3 Aminopropyl Pentane 1,5 Diamine

Interactions with Biomolecules

Binding Affinity and Specificity with Nucleic Acids (DNA, RNA)

No specific studies detailing the binding affinity and specificity of N1-(3-Aminopropyl)pentane-1,5-diamine for DNA or RNA were identified. Generally, polyamines can electrostatically interact with the phosphate (B84403) backbone of nucleic acids, influencing their conformation and stability. The specific nature of this interaction, including any sequence or structural specificity for this particular compound, remains to be determined.

Modulatory Effects on Enzyme Activity and Protein Conformation

There is no available research that specifically investigates the modulatory effects of N1-(3-Aminopropyl)pentane-1,5-diamine on enzyme activity or its ability to induce conformational changes in proteins.

Role in Membrane Dynamics and Ion Channel Regulation

Specific research on the role of N1-(3-Aminopropyl)pentane-1,5-diamine in membrane dynamics and the regulation of ion channels is not present in the public domain. While some polyamines are known to modulate ion channels, this has not been specifically demonstrated for this compound.

Cellular Functions and Mechanisms of Action

Given the lack of data on its molecular interactions, the cellular functions and mechanisms of action of N1-(3-Aminopropyl)pentane-1,5-diamine remain largely unelucidated.

Influence on Gene Expression and Transcriptional Processes

No studies were found that directly examine the influence of N1-(3-Aminopropyl)pentane-1,5-diamine on gene expression or transcriptional processes.

Impact on Ribosomal Function and Translational Control

There is no available information regarding the impact of N1-(3-Aminopropyl)pentane-1,5-diamine on ribosomal function or the mechanisms of translational control.

Involvement in Cellular Growth and Development Processes

Polyamines are ubiquitous polycationic molecules essential for a multitude of fundamental cellular processes, including cell proliferation, differentiation, and survival. nih.govnih.govresearchgate.netmdpi.com Their levels are tightly regulated, and dysregulation of polyamine metabolism is frequently observed in diseases such as cancer, highlighting their critical role in maintaining cellular homeostasis. nih.govfrontiersin.org The compound N1-(3-Aminopropyl)pentane-1,5-diamine, also known as aminopropylcadaverine (B1199963), is a structural analogue of the naturally occurring polyamines spermidine (B129725) and spermine (B22157). nih.gov While direct and extensive research specifically detailing the involvement of N1-(3-Aminopropyl)pentane-1,5-diamine in cellular growth is limited, its structural similarity to endogenous polyamines suggests it likely participates in and influences similar biological pathways.

Polyamines are known to be indispensable for normal cell growth, and their depletion typically leads to a state of cytostasis, or the cessation of cell growth. nih.gov In contrast, elevated levels of polyamines are often necessary for cellular transformation and the progression of tumors. nih.gov This makes the polyamine metabolic pathway a significant target for therapeutic interventions. mdpi.com Cancer cells, due to their high proliferative rate, are often more sensitive to the depletion of polyamines than normal cells. nih.gov

The biological effects of polyamine analogues like N1-(3-Aminopropyl)pentane-1,5-diamine are often attributed to their ability to compete with natural polyamines for binding sites on macromolecules such as DNA, RNA, and proteins, and to interfere with polyamine transport and metabolism. nih.govacs.org These analogues can be taken up by cells via the polyamine transport system, which is often upregulated in cancer cells to meet their high demand for polyamines. nih.gov Once inside the cell, these analogues can mimic natural polyamines, but may not be able to fulfill all of their functions, leading to the disruption of normal cellular processes. acs.org For instance, some polyamine analogues can induce the downregulation of key biosynthetic enzymes like ornithine decarboxylase (ODC) but fail to substitute for the growth-promoting functions of natural polyamines.

Research on the closely related diamine, cadaverine (B124047), has shown its involvement in the growth and development of plants, where it can influence the cell cycle and endogenous polyamine levels, particularly under stress conditions. nih.gov While these findings are in a different biological system, they underscore the general importance of such diamines and their derivatives in fundamental cellular activities. The study of polyamine analogues remains a promising area for the development of new therapeutic agents. nih.gov

Theoretical and Computational Approaches to Molecular Interactions

To elucidate the mechanisms by which N1-(3-Aminopropyl)pentane-1,5-diamine and other polyamine analogues exert their biological effects, theoretical and computational methods are invaluable. These approaches provide insights into the molecular interactions that are often difficult to observe experimentally.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as a polyamine analogue, to a biological macromolecule, typically a protein or a nucleic acid. nih.govacs.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For polyamine analogues, a primary target for docking studies is DNA. Polyamines are known to interact with DNA primarily through electrostatic interactions between their positively charged ammonium (B1175870) groups and the negatively charged phosphate backbone of DNA. nih.govnih.gov These interactions can lead to the stabilization of specific DNA structures. nih.gov Docking studies of polyamine analogues have shown that they can bind to both the major and minor grooves of DNA, as well as to the phosphate groups. acs.org The specific binding mode and affinity can differ between various analogues and the natural polyamines. acs.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular interactions over time. An MD simulation calculates the motion of atoms in the system, offering insights into the conformational changes and stability of the ligand-receptor complex. acs.org For polyamine-DNA interactions, MD simulations can reveal how the binding of a polyamine analogue might alter the structure of DNA, for example, by inducing transitions between different DNA conformations. nih.gov These simulations are crucial for understanding the stability of the interactions predicted by molecular docking and for exploring the dynamic nature of the binding process.

A summary of computational tools and their applications in studying polyamine interactions is presented below:

| Computational Method | Application in Polyamine Research | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting the binding pose of polyamine analogues to DNA and proteins. | Identification of potential binding sites (e.g., DNA grooves). Estimation of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of polyamine-macromolecule complexes. | Assessment of complex stability. Observation of conformational changes in both ligand and receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Polyamine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of polyamine analogues, QSAR models can be developed to predict their efficacy as, for example, anticancer agents based on their structural and physicochemical properties.

The development of a QSAR model involves several key steps:

Data Set Compilation: A set of polyamine analogues with known biological activities (e.g., inhibition of cell growth) is collected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., size, shape, lipophilicity, electronic properties), are calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.

Comparative Biochemical and Synthetic Studies with Analogous Polyamines

Structural and Functional Comparisons with Canonical Polyamines (e.g., Putrescine, Cadaverine (B124047), Spermidine (B129725), Spermine)

N¹-(3-Aminopropyl)pentane-1,5-diamine is a triamine that shares structural features with canonical polyamines but possesses a distinct backbone. Canonical polyamines like putrescine, spermidine, and spermine (B22157) are ubiquitous in eukaryotes and essential for cellular processes such as growth and proliferation. nih.govwikipedia.org N¹-(3-Aminopropyl)pentane-1,5-diamine is built upon a five-carbon (C5) diamine backbone derived from cadaverine, whereas spermidine and spermine are built upon the four-carbon (C4) backbone of putrescine. nih.govnih.gov

The key structural difference lies in the length of the central carbon chain. N¹-(3-Aminopropyl)pentane-1,5-diamine has a pentane (B18724) (C5) core, while spermidine has a butane (B89635) (C4) core. This variation in the number of methylene (B1212753) groups affects the molecule's length, flexibility, and the spacing of its positive charges at physiological pH, which are crucial for its interactions with polyanionic macromolecules like DNA and RNA. mdpi.comresearchgate.net

Functionally, N¹-(3-Aminopropyl)pentane-1,5-diamine can, to some extent, substitute for canonical polyamines. In spermidine auxotrophs of Escherichia coli, aminopropylcadaverine (B1199963) was able to stimulate growth, although it was less effective than spermidine. nih.gov This suggests that while the five-carbon backbone is accepted by cellular systems, it does not perfectly mimic the function of the native C4-based spermidine. nih.gov The accumulation of aminopropylcadaverine has been observed in polyamine-dependent Chinese hamster ovary cells when they are deprived of ornithine, the precursor to putrescine. mdpi.com This indicates that under conditions of stress or precursor limitation, cells can utilize alternative diamines like cadaverine to synthesize higher polyamines. mdpi.com

Table 1: Structural Comparison of N¹-(3-Aminopropyl)pentane-1,5-diamine and Canonical Polyamines

| Compound Name | IUPAC Name | Chemical Formula | Molar Mass (g/mol) | Carbon Backbone |

|---|---|---|---|---|

| N¹-(3-Aminopropyl)pentane-1,5-diamine | N'-(3-aminopropyl)pentane-1,5-diamine | C₈H₂₁N₃ | 159.27 | C5 (from Cadaverine) |

| Putrescine | Butane-1,4-diamine | C₄H₁₂N₂ | 88.15 | C4 |

| Cadaverine | Pentane-1,5-diamine | C₅H₁₄N₂ | 102.18 | C5 |

| Spermidine | N'-(3-aminopropyl)butane-1,4-diamine | C₇H₁₉N₃ | 145.25 | C4 (from Putrescine) |

| Spermine | N¹,N'-(butane-1,4-diyl)bis(propane-1,3-diamine) | C₁₀H₂₆N₄ | 202.34 | C4 (from Putrescine) |

Exploration of Other Aminopropylated Diamines and Triamines (e.g., Norspermidine, Spermidine)

The biological activity of aminopropylated polyamines is highly dependent on the length of their carbon backbones. N¹-(3-Aminopropyl)pentane-1,5-diamine (APC) is an isomer of sym-homospermidine (B1197146) and a structural analogue of both spermidine and norspermidine. nih.gov

Norspermidine, with a C3 (propane) backbone, and spermidine, with a C4 (butane) backbone, exhibit different and sometimes opposing biological effects. science.gov For instance, in Vibrio cholerae, norspermidine stimulates biofilm formation, while spermidine inhibits it. wikipedia.org In Escherichia coli, both spermidine and norspermidine have been shown to reduce the amount of biofilm formed. oup.comnih.gov Norspermidine is not typically found in humans but occurs naturally in some bacteria, algae, and plants. science.gov

The ability of N¹-(3-Aminopropyl)pentane-1,5-diamine to support growth in E. coli spermidine auxotrophs, even better than its structural isomer sym-homospermidine in at least one case, highlights the importance of the specific arrangement of amino groups. nih.gov The presence of the C5 backbone in N¹-(3-Aminopropyl)pentane-1,5-diamine makes it a unique variant among the common aminopropylated triamines, and its biological functions are likely distinct from those of its C3 and C4 counterparts.

Table 2: Comparison of Aminopropylated Triamines

| Compound Name | IUPAC Name | Diamine Precursor | Carbon Backbone Length |

|---|---|---|---|

| Norspermidine | N¹-(3-Aminopropyl)propane-1,3-diamine | 1,3-Diaminopropane | C3 |

| Spermidine | N'-(3-aminopropyl)butane-1,4-diamine | Putrescine | C4 |

| N¹-(3-Aminopropyl)pentane-1,5-diamine | N'-(3-aminopropyl)pentane-1,5-diamine | Cadaverine | C5 |

Divergent or Convergent Synthetic Routes to Structurally Similar Polyamines

The synthesis of polyamines, both biologically and chemically, can follow divergent or convergent pathways. nih.govcrimsonpublishers.com

Biosynthesis: In biological systems, the synthesis of N¹-(3-Aminopropyl)pentane-1,5-diamine represents a divergent pathway from the canonical synthesis of spermidine. The canonical pathway starts with the decarboxylation of ornithine to putrescine (C4), which is then aminopropylated by spermidine synthase. nih.gov The synthesis of N¹-(3-Aminopropyl)pentane-1,5-diamine diverges at the diamine level, starting with the decarboxylation of lysine (B10760008) to form cadaverine (C5). nih.gov This cadaverine then serves as an alternative substrate for spermidine synthase, which transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to form N¹-(3-Aminopropyl)pentane-1,5-diamine. oup.comnih.gov This demonstrates the "promiscuous" or broad substrate specificity of spermidine synthase, which can utilize diamines other than its preferred substrate, putrescine. nih.gov

Chemical Synthesis: Chemical syntheses of polyamines often rely on building-block strategies that can be either convergent or divergent. crimsonpublishers.commdpi.com A divergent synthesis might start with a core molecule, such as cadaverine, and sequentially add aminopropyl groups. A common method involves the Michael addition of acrylonitrile (B1666552) to a primary amine of the diamine, followed by reduction of the nitrile group to a primary amine. To synthesize N¹-(3-Aminopropyl)pentane-1,5-diamine, one could start with a mono-protected cadaverine, react the free amine with acrylonitrile, and then reduce the nitrile and deprotect the other amine.

A convergent approach involves synthesizing separate fragments of the molecule and then coupling them together in the final steps. crimsonpublishers.com For instance, a protected 3-aminopropanal (B1211446) could be coupled with a protected 5-aminopentylamine via reductive amination to form the N¹-(3-Aminopropyl)pentane-1,5-diamine backbone, followed by deprotection. The choice between divergent and convergent routes depends on the desired complexity, yield, and ease of purification of the final polyamine analogue. mdpi.com

Comparative Analysis of Enzymatic Substrate Specificities for Polyamine-Metabolizing Enzymes

The enzymes involved in polyamine metabolism exhibit varying degrees of substrate specificity, which determines the profile of polyamines within a cell. Key enzymes include aminopropyltransferases (like spermidine and spermine synthase) and polyamine oxidases (PAOs).

Spermidine Synthase and Spermine Synthase: Studies on rat prostatic spermidine synthase have shown that it can utilize cadaverine as an aminopropyl acceptor, but with a much higher Kₘ and a lower reaction rate (approximately 10% of the rate with putrescine at 1 mM concentration). nih.gov This indicates that while the synthesis of N¹-(3-Aminopropyl)pentane-1,5-diamine is possible, it is significantly less efficient than spermidine synthesis in mammalian cells. nih.gov

Similarly, rat prostatic spermine synthase, which normally transfers an aminopropyl group to spermidine, can also use N¹-(3-Aminopropyl)pentane-1,5-diamine as a substrate to form N,N'-bis(3-aminopropyl)cadaverine. However, the reaction is very inefficient, proceeding at only 4% of the rate observed with spermidine at a 1 mM concentration. nih.gov In the hyperthermophilic archaeon Pyrococcus furiosus, a novel agmatine/cadaverine aminopropyl transferase (ACAPT) has been identified which shows maximal catalytic activity with cadaverine, suggesting a specialized pathway for the synthesis of cadaverine-based polyamines in some organisms. researchgate.net

Polyamine Oxidase (PAO): Mammalian polyamine oxidases (PAOs) are flavoproteins responsible for the catabolism of polyamines. wikipedia.orgnih.gov There are two main types: spermidine/spermine N¹-acetyltransferase (SSAT) followed by N¹-acetylpolyamine oxidase (APAO), and spermine oxidase (SMO). The SSAT/APAO pathway typically catabolizes acetylated spermidine and spermine back to putrescine and spermidine, respectively. nih.gov SMO directly oxidizes spermine to spermidine. wikipedia.org The substrate specificity of these enzymes is critical. While the natural substrates are N¹-acetylspermidine and N¹-acetylspermine, studies on mouse PAO have shown it can act on various polyamine analogs. nih.gov The enzyme's active site requires the nitrogen at the site of oxidation to be neutral and another nitrogen to be positively charged. nih.gov Specific kinetic data for N¹-(3-Aminopropyl)pentane-1,5-diamine with mammalian PAO is not readily available, but given the enzyme's preference for a C4 backbone in its natural substrates, it is likely that the C5 backbone of N¹-(3-Aminopropyl)pentane-1,5-diamine would make it a poor substrate.

Table 3: Relative Activity of Rat Aminopropyltransferases with Alternative Substrates

| Enzyme | Natural Substrate | Alternative Substrate | Relative Reaction Rate (%) |

|---|---|---|---|

| Spermidine Synthase | Putrescine | Cadaverine | ~10% |

| Spermidine Synthase | Putrescine | 1,3-Diaminopropane | ~2% |

| Spermine Synthase | Spermidine | N¹-(3-Aminopropyl)pentane-1,5-diamine | ~4% |

| Spermine Synthase | Spermidine | sym-Homospermidine | ~17% |

| Spermine Synthase | Spermidine | sym-Norspermidine | ~3% |

Data derived from studies on rat prostatic enzymes at 1mM substrate concentration. nih.gov

Emerging Research Frontiers and Methodological Advancements in N1 3 Aminopropyl Pentane 1,5 Diamine Research

Novel Synthetic Methodologies and Process Intensification

The chemical synthesis of complex polyamines like N1-(3-Aminopropyl)pentane-1,5-diamine has traditionally been a multi-step process requiring careful protection and deprotection strategies. However, recent advancements are focusing on more efficient and sustainable synthetic routes.

Novel synthetic strategies are moving beyond traditional methods to improve yield, selectivity, and environmental footprint. Methodologies such as solid-phase synthesis, which simplifies purification, and multicomponent reactions like the Ugi reaction, which allows for the rapid assembly of complex molecules in a single step, are gaining traction. nih.govmdpi.com The Fukuyama reaction, a powerful tool for amine synthesis, also offers a regioselective approach to constructing polyamine backbones. nih.gov

A significant leap forward in chemical synthesis is the adoption of process intensification strategies, most notably flow chemistry . mdpi.comumaryland.edu Unlike traditional batch reactions, flow chemistry involves the continuous pumping of reactants through a reactor, offering superior control over reaction parameters such as temperature and mixing. mdpi.com This leads to enhanced safety, particularly for exothermic reactions, improved scalability, and often higher yields and purity. mdpi.comresearcher.life The principles of green chemistry are also being integrated into polyamine synthesis, with a focus on minimizing solvent usage and avoiding toxic reagents. nih.gov Research into bio-based starting materials, such as those derived from vegetable oils, is paving the way for more sustainable production of polyamines and their derivatives. nih.gov

Interactive Data Table: Comparison of Synthetic Methodologies for Polyamines

| Methodology | Key Advantages | Key Disadvantages | Potential for N1-(3-Aminopropyl)pentane-1,5-diamine Synthesis |

| Solid-Phase Synthesis | Simplified purification, potential for automation. nih.gov | Higher cost of resins, potential for lower overall yield in some cases. | High, allows for controlled, stepwise construction of the asymmetric backbone. |

| Ugi Multicomponent Reaction | High efficiency, rapid generation of molecular diversity. mdpi.comnih.gov | May require specific starting materials, optimization can be complex. | Moderate, could be adapted for the synthesis of analogues with varied side chains. |

| Fukuyama Amine Synthesis | High regioselectivity, mild reaction conditions. nih.gov | Requires specific sulfonamide protecting groups. | High, well-suited for the precise assembly of the aminopropyl and pentanediamine (B8596099) moieties. |

| Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.comumaryland.edu | Higher initial equipment cost. | High, could enable large-scale, efficient, and safer production. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. nih.gov | May require development of new catalytic systems. | High, aligns with modern sustainable manufacturing goals. |

Advanced Bioengineering and Synthetic Biology Approaches for Polyamine Production

The biotechnological production of polyamines is a rapidly advancing field, offering a sustainable alternative to chemical synthesis. nih.gov While direct bioengineering of N1-(3-Aminopropyl)pentane-1,5-diamine is not yet widely reported, the foundational work on its precursor diamines, putrescine and cadaverine (B124047) (1,5-diaminopentane), is well-established.

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has been successful in the high-level production of these diamines from renewable feedstocks. nih.govresearchgate.netresearchgate.net These strategies typically involve the overexpression of key biosynthetic enzymes, such as lysine (B10760008) decarboxylase for cadaverine production, and the knockout of competing metabolic pathways to channel carbon flux towards the desired product. researchgate.net

The baker's yeast, Saccharomyces cerevisiae, has also emerged as a powerful chassis for polyamine production. nih.govnih.gov Researchers have successfully engineered yeast to produce spermidine (B129725), a structural relative of N1-(3-Aminopropyl)pentane-1,5-diamine, at gram-per-liter scales. nih.gov This involves intricate modifications of the yeast's native metabolic pathways, including the upregulation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. nih.govresearchgate.net

Furthermore, the discovery of novel enzymes and metabolic pathways from diverse organisms, including those found in fermented foods and even viruses, is expanding the synthetic biologist's toolkit. nih.govnih.govuvm.edu For instance, some bacteria isolated from fermented foods have been found to be high producers of putrescine. nih.govtandfonline.com Enzyme engineering is another critical frontier, aiming to improve the catalytic efficiency, substrate specificity, and stability of key enzymes in the polyamine biosynthetic pathways. mdpi.comumaryland.edu

Interactive Data Table: Key Enzymes and Organisms in Bioengineered Polyamine Production

| Enzyme | Function in Polyamine Synthesis | Host Organism(s) for Engineering | Potential Relevance for N1-(3-Aminopropyl)pentane-1,5-diamine |

| Lysine Decarboxylase | Converts L-lysine to cadaverine (1,5-diaminopentane). researchgate.net | Escherichia coli, Corynebacterium glutamicum. nih.govresearchgate.net | Direct precursor for the pentane-1,5-diamine backbone. |

| Ornithine Decarboxylase (ODC) | Converts L-ornithine to putrescine. researchgate.netwikipedia.org | Escherichia coli, Saccharomyces cerevisiae. nih.govnih.gov | Precursor for the aminopropyl group donor, spermidine. |

| Spermidine Synthase | Transfers an aminopropyl group to putrescine to form spermidine. wikipedia.org | Saccharomyces cerevisiae. nih.gov | A similar enzymatic activity could potentially link an aminopropyl group to cadaverine. |

| Agmatine Deiminase | Part of an alternative putrescine synthesis pathway from arginine. mdpi.com | Various bacteria. | Provides an alternative route to polyamine precursors. |

Integration of Multi-Omics Data for Comprehensive Polyamine Network Analysis

To fully understand the biological significance of N1-(3-Aminopropyl)pentane-1,5-diamine, it is crucial to elucidate its interactions within the complex web of cellular processes. The integration of multiple "omics" data sets—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to constructing a comprehensive picture of the polyamine network. umaryland.eduresearcher.lifeiiarjournals.org

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how the expression of genes involved in polyamine biosynthesis, catabolism, and transport is regulated under different conditions. nih.govtandfonline.com For example, transcriptomic analyses have been used to identify polyamine-related genes that are differentially expressed in cancer cells or in response to environmental stress. nih.govtandfonline.com

Proteomics , which focuses on the entire complement of proteins, provides insights into the abundance and post-translational modifications of key enzymes in the polyamine pathway. researchgate.netuvm.edu This is critical because the activity of enzymes like ornithine decarboxylase is tightly regulated not just at the transcriptional level, but also through protein degradation. uvm.edu

Metabolomics , the large-scale study of small molecules (metabolites), allows for the direct measurement of polyamine levels and the identification of related metabolic changes. mdpi.comnih.gov This has been instrumental in identifying polyamine signatures associated with various diseases and in monitoring the effects of therapeutic interventions. mdpi.comnih.gov

By integrating these multi-omics datasets, researchers can build predictive models of polyamine metabolism and identify key regulatory nodes. nih.govnih.gov For instance, such an approach has been used to develop prognostic signatures for certain cancers based on the expression of a panel of polyamine metabolism-related genes. nih.govnih.gov While specific multi-omics studies on N1-(3-Aminopropyl)pentane-1,5-diamine are not yet prevalent, the methodologies developed for other polyamines provide a clear roadmap for future investigations into its unique biological network.

Interactive Data Table: Application of Multi-Omics in Polyamine Research

| Omics Approach | Key Information Provided | Example Application in Polyamine Research | Relevance to N1-(3-Aminopropyl)pentane-1,5-diamine |

| Transcriptomics | Gene expression levels of biosynthetic and catabolic enzymes. nih.govtandfonline.com | Identifying upregulation of polyamine synthesis genes in cancer. nih.gov | Understanding the transcriptional regulation of its biosynthesis and degradation. |

| Proteomics | Abundance and post-translational modifications of polyamine-related proteins. researchgate.netuvm.edu | Studying the regulation of ornithine decarboxylase stability. uvm.edu | Elucidating the post-transcriptional control of its metabolic enzymes. |

| Metabolomics | Quantification of polyamines and related metabolites. mdpi.comnih.gov | Identifying polyamine biomarkers for disease diagnosis and prognosis. mdpi.comnih.gov | Quantifying its levels in biological systems and identifying its metabolic fate. |

| Integrative Analysis | Comprehensive network models, identification of key regulators. umaryland.eduresearcher.lifeiiarjournals.org | Developing prognostic signatures based on polyamine gene expression. nih.govnih.gov | Building a complete picture of its biological roles and interactions. |

Development of Advanced Analytical Platforms for In Situ and Real-Time Monitoring

The accurate and sensitive detection of polyamines in biological systems is crucial for both basic research and clinical diagnostics. Traditional analytical methods are often laborious and lack the ability to monitor polyamine dynamics in living cells. Recent years have seen the development of sophisticated analytical platforms that are overcoming these limitations.

Hyphenated chromatography techniques , which couple a separation method with a detection method, are at the forefront of quantitative polyamine analysis. researchgate.netwikipedia.orgmdpi.commdpi.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer high sensitivity and selectivity. nih.govuvm.eduiiarjournals.orgnih.gov These methods often involve a derivatization step to improve the chromatographic behavior and detection sensitivity of polyamines. nih.govresearchgate.net Online solid-phase extraction (SPE) coupled to LC-MS/MS has further streamlined sample preparation, enabling high-throughput analysis. nih.gov

A major breakthrough in polyamine research is the development of tools for in situ and real-time monitoring . Genetically encoded fluorescent biosensors are emerging as powerful tools for visualizing polyamine levels and their spatiotemporal dynamics within living cells. mdpi.comresearcher.lifenih.gov These sensors, which can be targeted to specific cellular compartments like the cytoplasm or mitochondria, change their fluorescence properties upon binding to polyamines, providing a real-time readout of their concentration. mdpi.comnih.gov This technology is invaluable for studying polyamine transport and metabolism with a level of detail that was previously unattainable. Other biosensor platforms, such as those based on zinc oxide nanoparticles, are also being explored for the sensitive detection of polyamines. nih.govnih.gov

Interactive Data Table: Advanced Analytical Platforms for Polyamine Analysis

| Analytical Platform | Principle | Key Advantages | Application to N1-(3-Aminopropyl)pentane-1,5-diamine |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. nih.govnih.gov | High sensitivity, high selectivity, quantitative. nih.govuvm.eduiiarjournals.org | Gold standard for accurate quantification in biological samples. |

| GC-MS | Gas chromatographic separation coupled with mass spectrometry. | Suitable for volatile derivatives, provides structural information. | Can be used for quantification, often requires derivatization. |

| Genetically Encoded Fluorescent Biosensors | Protein-based sensors that change fluorescence upon polyamine binding. mdpi.comresearcher.lifenih.gov | Real-time, in situ monitoring in living cells, high spatial resolution. mdpi.comresearcher.lifenih.gov | Enables the study of its subcellular localization and dynamics. |

| Nanoparticle-Based Biosensors | Nanomaterials functionalized with recognition elements (e.g., antibodies). nih.govnih.gov | High sensitivity, potential for point-of-care diagnostics. | Could be developed for rapid and sensitive detection in various samples. |

Computational Design and Discovery of New Polyamine Analogues

Computational methods are revolutionizing the discovery and design of new molecules with desired biological activities. In the context of polyamines, these approaches are being used to develop novel analogues that can modulate polyamine metabolism and function, with significant implications for drug discovery, particularly in cancer therapy. nih.govnih.govnih.gov

Structure-based virtual screening is a powerful technique where large libraries of virtual compounds are computationally docked into the three-dimensional structure of a target protein, such as an enzyme in the polyamine pathway. nih.govnih.gov This allows for the identification of potential inhibitors or modulators that can then be synthesized and tested experimentally. Tools like AutoDock Vina and software platforms like PyRx are commonly used for these purposes. youtube.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comnih.govnih.gov For polyamines, QSAR models have been developed to predict their ability to inhibit transport systems or interact with specific targets based on physicochemical parameters like charge distribution, molecular weight, and hydrogen bonding capacity. tandfonline.comnih.gov

Molecular dynamics simulations provide a way to study the dynamic behavior of polyamines and their analogues when interacting with biological targets like DNA or proteins. nih.gov This can reveal key interactions and help in the rational design of new compounds with improved affinity and specificity. The design of polyamine analogues often focuses on modifying the length of the aliphatic backbone and the nature of the terminal substituents to fine-tune their biological activity. nih.govnih.gov These in silico approaches significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental validation. researcher.liferesearchgate.netnih.gov

Interactive Data Table: Computational Approaches in Polyamine Analogue Discovery

| Computational Method | Description | Application in Polyamine Research | Potential for N1-(3-Aminopropyl)pentane-1,5-diamine Analogues |

| Virtual Screening | Docking large libraries of compounds into a target protein structure. nih.govnih.gov | Identifying novel inhibitors of polyamine metabolic enzymes. researcher.life | Discovering new molecules that interact with its specific binding partners. |

| QSAR | Correlating chemical structure with biological activity. tandfonline.comnih.govnih.gov | Predicting the transport inhibitory activity of polyamine analogues. tandfonline.comnih.gov | Developing models to predict the biological activity of its derivatives. |

| Molecular Dynamics | Simulating the movement and interaction of molecules over time. nih.gov | Understanding the binding of polyamines to DNA and proteins. | Elucidating the structural basis of its interactions with cellular targets. |